molecular formula C11H15NO3 B1203834 Anhalamine CAS No. 643-60-7

Anhalamine

Cat. No.: B1203834
CAS No.: 643-60-7
M. Wt: 209.24 g/mol
InChI Key: DVQVXTPSJBCBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epinorgalanthamine is a member of isoquinolines.

Scientific Research Applications

Biosynthesis in Peyote Alkaloids

Anhalamine is an important compound in the biosynthesis of phenolic tetrahydroisoquinoline alkaloids in peyote. Research conducted by Khanna, Takido, Rosenberg, and Paul (1970) proposed a biosynthetic pathway for this compound, suggesting it arises from the methylation and hydroxylation of dopamine, eventually leading to the formation of other alkaloids like anhalidine, anhalonidine, and pellotine (Khanna, Takido, Rosenberg, & Paul, 1970).

Properties

CAS No.

643-60-7

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol

InChI

InChI=1S/C11H15NO3/c1-14-9-5-7-3-4-12-6-8(7)10(13)11(9)15-2/h5,12-13H,3-4,6H2,1-2H3

InChI Key

DVQVXTPSJBCBJI-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2CNCCC2=C1)O)OC

Canonical SMILES

COC1=C(C(=C2CNCCC2=C1)O)OC

melting_point

187.5 °C

643-60-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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